Cas no 1805053-81-9 (4-Amino-2-bromo-6-(difluoromethyl)pyridine-3-carboxaldehyde)

4-Amino-2-bromo-6-(difluoromethyl)pyridine-3-carboxaldehyde 化学的及び物理的性質
名前と識別子
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- 4-Amino-2-bromo-6-(difluoromethyl)pyridine-3-carboxaldehyde
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- インチ: 1S/C7H5BrF2N2O/c8-6-3(2-13)4(11)1-5(12-6)7(9)10/h1-2,7H,(H2,11,12)
- InChIKey: BWQWVLGUNYOOKR-UHFFFAOYSA-N
- ほほえんだ: BrC1=C(C=O)C(=CC(C(F)F)=N1)N
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 193
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 56
4-Amino-2-bromo-6-(difluoromethyl)pyridine-3-carboxaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029069503-1g |
4-Amino-2-bromo-6-(difluoromethyl)pyridine-3-carboxaldehyde |
1805053-81-9 | 97% | 1g |
$1,519.80 | 2022-04-01 |
4-Amino-2-bromo-6-(difluoromethyl)pyridine-3-carboxaldehyde 関連文献
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4-Amino-2-bromo-6-(difluoromethyl)pyridine-3-carboxaldehydeに関する追加情報
4-Amino-2-bromo-6-(difluoromethyl)pyridine-3-carboxaldehyde
The compound 4-Amino-2-bromo-6-(difluoromethyl)pyridine-3-carboxaldehyde, with the CAS number 1805053-81-9, is a highly specialized organic molecule that has garnered significant attention in the fields of synthetic chemistry and materials science. This compound is notable for its unique structural features, which include an amino group at the 4-position, a bromine atom at the 2-position, a difluoromethyl group at the 6-position, and a carboxaldehyde group at the 3-position of the pyridine ring. These functional groups endow the molecule with versatile reactivity and potential applications in various chemical transformations.
Recent studies have highlighted the importance of such multifunctional aromatic compounds in the synthesis of advanced materials. For instance, researchers have explored the use of 4-Amino-2-bromo-6-(difluoromethyl)pyridine-3-carboxaldehyde as a precursor for constructing heterocyclic frameworks with enhanced electronic properties. The presence of electron-withdrawing groups like bromine and difluoromethyl significantly influences the electronic structure of the pyridine ring, making it an attractive candidate for applications in organic electronics.
In terms of synthesis, this compound is typically prepared through a multi-step process involving nucleophilic substitution, oxidation, and coupling reactions. The strategic placement of substituents on the pyridine ring requires precise control over reaction conditions to ensure high yields and purity. Advanced techniques such as microwave-assisted synthesis and catalytic methods have been employed to optimize the production process, reflecting current trends in green chemistry.
The versatility of 4-Amino-2-bromo-6-(difluoromethyl)pyridine-3-carboxaldehyde extends to its role as an intermediate in pharmaceutical chemistry. Its ability to undergo various nucleophilic and electrophilic attacks makes it a valuable building block for constructing bioactive molecules. Recent research has focused on its potential as a lead compound for anti-inflammatory and anticancer drug development, where its unique combination of functional groups can be exploited to modulate biological pathways.
Moreover, the compound's stability under various reaction conditions has been extensively studied. Its resistance to thermal degradation and susceptibility to specific reagents have been documented in recent publications, providing valuable insights into its handling and application in large-scale chemical processes. This information is crucial for industrial chemists aiming to incorporate this compound into commercial products.
In conclusion, 4-Amino-2-bromo-6-(difluoromethyl)pyridine-3-carboxaldehyde stands as a testament to the ingenuity of modern synthetic chemistry. Its complex structure and diverse functional groups make it a versatile tool for advancing research in materials science, organic electronics, and pharmaceuticals. As new applications continue to emerge, this compound will undoubtedly remain a focal point in scientific innovation.
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